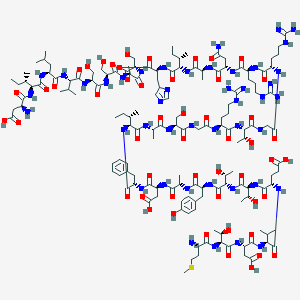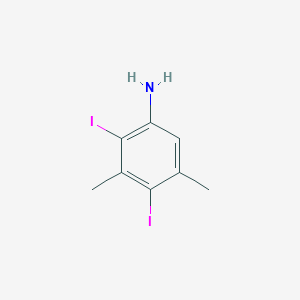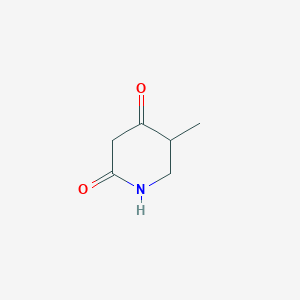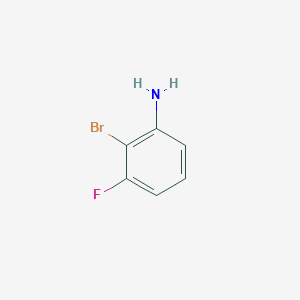
2-Bromo-3-fluoroaniline
Overview
Description
2-Bromo-3-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 2 and 3 positions, respectively. This compound is a white crystalline solid with a melting point of 32-34°C and a boiling point of approximately 229.8°C . It is slightly soluble in water and has a density of 1.670 g/cm³ .
Mechanism of Action
Mode of Action
Anilines typically act through direct interactions with their targets, leading to changes in the biochemical processes within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluoroaniline . For instance, the compound is slightly soluble in water , which could affect its distribution and action in aqueous environments within the body. It is also noted to be stable under recommended storage conditions but is incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Aniline Derivatives: : One common method to synthesize 2-Bromo-3-fluoroaniline involves the halogenation of aniline derivatives. For instance, 2-fluoroaniline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
-
Copper-Catalyzed Halogen Exchange: : Another method involves the copper-catalyzed halogen exchange reaction. In this process, 2-fluoroaniline is reacted with a brominating agent like copper(II) bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents is carefully managed to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2-Bromo-3-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation and Reduction: : This compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid. Reduction reactions can convert it to the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
-
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck coupling, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form biaryl or styrene derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Copper(II) Bromide: Employed in halogen exchange reactions.
Palladium Catalysts: Utilized in coupling reactions.
Potassium Permanganate: An oxidizing agent for forming nitro derivatives.
Lithium Aluminum Hydride: A reducing agent for converting nitro groups to amines.
Major Products Formed
Aryl Amines: Through nucleophilic substitution.
Nitro and Nitroso Derivatives: Via oxidation.
Biaryl and Styrene Derivatives: Through coupling reactions.
Scientific Research Applications
Chemistry
2-Bromo-3-fluoroaniline is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of complex organic molecules.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active compounds. It is a key intermediate in the development of anti-cancer agents, anti-inflammatory drugs, and antibiotics. Its derivatives have shown potential in inhibiting specific enzymes and receptors, making it a target for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its halogenated structure imparts desirable properties such as flame retardancy and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: Similar structure but with the fluorine atom at the 4 position.
3-Bromo-2-fluoroaniline: Fluorine and bromine atoms are interchanged.
2-Chloro-3-fluoroaniline: Chlorine replaces bromine.
Uniqueness
2-Bromo-3-fluoroaniline is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The combination of bromine and fluorine atoms at the 2 and 3 positions, respectively, provides a distinct electronic environment that can be exploited in various synthetic and biological applications.
This compound’s versatility and unique properties make it a valuable tool in both research and industrial applications, contributing to advancements in multiple fields.
Properties
IUPAC Name |
2-bromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSXRUYZXBTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563838 | |
| Record name | 2-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111721-75-6 | |
| Record name | 2-Bromo-3-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111721-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-3-fluoroaniline a significant compound in the synthesis of 6-fluoro-7-substituted indole derivatives?
A1: this compound serves as a crucial starting material in the synthesis of 6-fluoro-7-substituted indole derivatives []. This compound allows for further modifications at specific positions of the indole ring system, leading to a diverse array of potential pharmaceutical compounds. The paper highlights its importance as a "key intermediate" [] in achieving structural diversity within this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
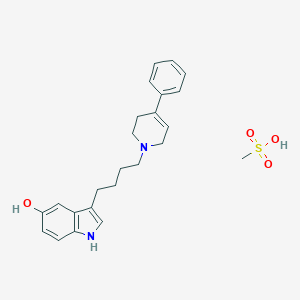
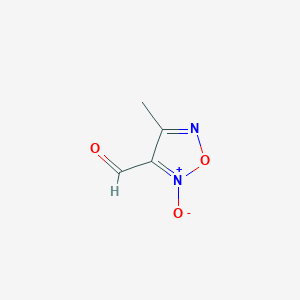
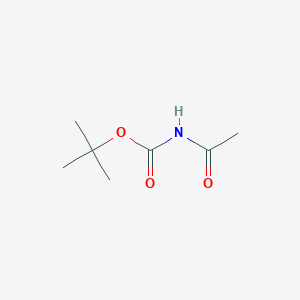

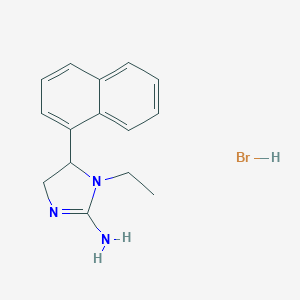
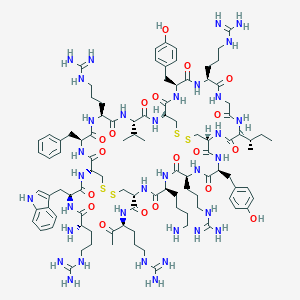
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
